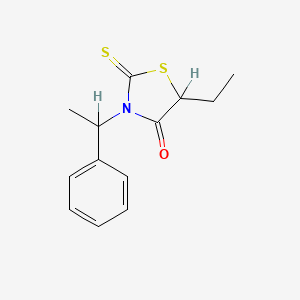
5-Ethyl-3-(alpha-methylbenzyl)rhodanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-(alpha-methylbenzyl)rhodanine is a derivative of rhodanine, a five-membered heterocyclic compound containing a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. Rhodanine derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties .
Métodos De Preparación
The synthesis of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by heating a mixture of rhodanine and an appropriate aldehyde in the presence of a base such as piperidine, triethylamine (TEA), or sodium acetate (AcONa). The reaction can be facilitated using microwave dielectric heating, which enhances the yield and reduces the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Ethyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce S-phase arrest and affect DNA replication in cancer cells. The compound activates apoptosis pathways, leading to programmed cell death . Its antimicrobial activity is believed to result from its interaction with bacterial cell membranes and inhibition of essential enzymes .
Comparación Con Compuestos Similares
5-Ethyl-3-(alpha-methylbenzyl)rhodanine can be compared with other rhodanine derivatives such as:
5-Benzylidene-3-ethyl-rhodanine: Known for its anticancer activity by causing S-phase arrest in leukemic cells.
Rhodanine-3-acetic acid: Used as an antidiabetic agent and marketed in Japan for treating diabetic complications.
5-Arylmethylidenerhodanines: These compounds exhibit a broad range of biological activities, including antimicrobial and antiviral properties.
Propiedades
Número CAS |
23538-10-5 |
|---|---|
Fórmula molecular |
C13H15NOS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
5-ethyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H15NOS2/c1-3-11-12(15)14(13(16)17-11)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clave InChI |
ZFHWEHVYFFJLBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




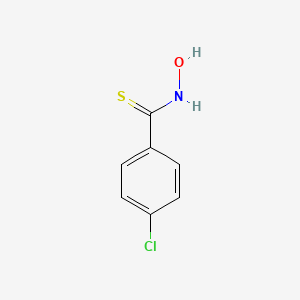
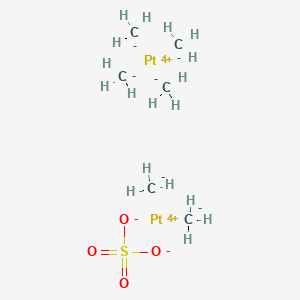

![[(3-Fluorophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14710829.png)
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-7-thione](/img/structure/B14710830.png)

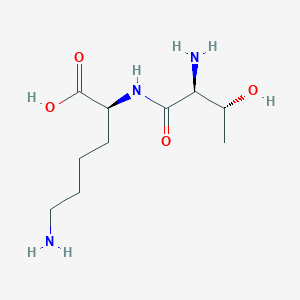
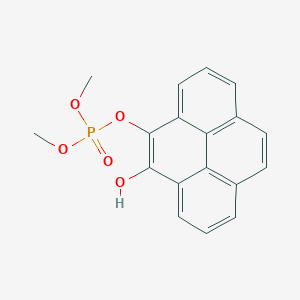



![2-[(4-Phenylpiperidin-1-yl)methylidene]cycloheptan-1-one](/img/structure/B14710866.png)
